Structural Isomerism vs. BC 11‑38: Scaffold‑Driven Target Engagement Divergence
CAS 927556‑27‑2 is a structural isomer of the known PDE11 inhibitor BC 11‑38 (CAS 686770‑80‑9). BC 11‑38 shows PDE11 IC₅₀ = 0.28 µM while exhibiting >100 µM activity against PDE1‑10, a selectivity window exceeding 350‑fold . The 2‑pyrazoline scaffold of CAS 927556‑27‑2 lacks the fused thienopyrimidinone ring required for PDE11 inhibition, effectively decoupling the compound from this pharmacological liability and defaulting it to an orthogonal target space. This is a direct structural-isomerism comparison that delineates mutually exclusive biological space.
| Evidence Dimension | Target engagement (PDE11 inhibition) |
|---|---|
| Target Compound Data | Not a PDE11 inhibitor (scaffold lacks thienopyrimidinone pharmacophore) |
| Comparator Or Baseline | BC 11‑38 (CAS 686770‑80‑9) PDE11 IC₅₀ = 0.28 µM; PDE1‑10 IC₅₀ > 100 µM |
| Quantified Difference | Scaffold-divergent → PDE11 selectivity window >350‑fold not applicable to target compound |
| Conditions | Structural comparison based on IUPAC nomenclature and SMILES; BC 11‑38 enzymatic assay panel (PDE1‑11) |
Why This Matters
For kinase‑focused or multi‑target profiling campaigns, procuring CAS 927556‑27‑2 avoids the confounding PDE11 bias inherent to BC 11‑38, enabling cleaner interpretation of kinase‑selectivity data.
